2,4-dimethylbenzo[b][1,8]naphthyridin-5(10H)-one
Description
Overview of Naphthyridine Chemistry and its Significance in Organic Synthesis
Naphthyridines are a class of aromatic heterocyclic compounds that are structurally analogous to naphthalene, but with two carbon atoms replaced by nitrogen atoms in the fused ring system. Specifically, they consist of two fused pyridine (B92270) rings. nih.gov This arrangement, also known as pyridopyridine, results in a unique electronic distribution and chemical reactivity that has made the naphthyridine core a significant target in organic synthesis. nih.gov The scaffold is present in numerous biologically active molecules and serves as a versatile building block for the development of new chemical entities.
The history of naphthyridine chemistry dates back to the late 19th century. The first derivative of this heterocyclic system, a 1,8-naphthyridine (B1210474), was synthesized by Arnold Reissert in 1893, who also proposed the name for this new class of compounds. nih.govresearchgate.net However, much of the early literature is characterized by structural uncertainties and inconsistent nomenclature, which created confusion. digitallibrary.co.in
A significant step forward occurred in 1927 when Brobansky and Sucharda reported the synthesis of the first unsubstituted naphthyridines, specifically the 1,5-isomer, by adapting the well-known Skraup quinoline (B57606) synthesis. nih.gov The nomenclature was formally standardized in 1930, and the term "naphthyridine" was officially indexed in Chemical Abstracts in 1936, leading to a more systematic accumulation of reliable chemical data. nih.govdigitallibrary.co.in Research into 1,8-naphthyridines, in particular, saw a surge following the discovery of the potent antimicrobial properties of nalidixic acid, a substituted 1,8-naphthyridin-4-one derivative, by George Lesher in 1962. digitallibrary.co.inuni-rostock.demdpi.com This discovery highlighted the therapeutic potential of the scaffold and spurred extensive investigation into its synthesis and functionalization.
Naphthyridines are classified as diazanaphthalenes, where one nitrogen atom is present in each of the two fused rings. acs.orgwikipedia.org Based on the relative positions of the two nitrogen atoms within the bicyclic framework, six distinct constitutional isomers are possible. nih.govacs.orgresearchgate.net
Over the years, these structures have been referred to by various names, including "pyridopyridines," "benzodiazines," and "diazadecalins." nih.gov However, the systematic nomenclature established by Chemical Abstracts, which designates them as naphthyridines with numerical locants indicating the nitrogen positions, is now universally accepted. nih.gov
| Isomer Name | Nitrogen Atom Positions |
|---|---|
| 1,5-Naphthyridine | 1 and 5 |
| 1,6-Naphthyridine | 1 and 6 |
| 1,7-Naphthyridine | 1 and 7 |
| 1,8-Naphthyridine | 1 and 8 |
| 2,6-Naphthyridine | 2 and 6 |
| 2,7-Naphthyridine | 2 and 7 |
The core structure of naphthyridine consists of two fused pyridine rings, resulting in a planar, aromatic system. The presence and position of the two nitrogen atoms significantly influence the molecule's electronic properties, dipole moment, and reactivity. The nitrogen atoms act as electron sinks, creating regions of lower electron density within the rings and affecting their susceptibility to nucleophilic and electrophilic attack.
The aromaticity of the naphthyridine system contributes to its thermodynamic stability. nih.gov This stability is a key factor in the design of synthetic routes and the chemical behavior of its derivatives. Furthermore, the specific arrangement of the nitrogen atoms has important implications for the molecule's function. For instance, in 1,8-naphthyridine, the two nitrogen atoms are located on the same side of the molecule, creating a "bay region." This geometry allows 1,8-naphthyridine to act as an effective binucleating ligand, capable of coordinating with two metal centers simultaneously in organometallic chemistry. wikipedia.org
Focus on Benzo-Fused Naphthyridinones, with Emphasis on Benzo[b]mdpi.comnih.govnaphthyridin-5(10H)-one Structures
Fusing a benzene (B151609) ring to the naphthyridine core gives rise to a class of tetracyclic heterocycles known as benzonaphthyridines. The addition of a carbonyl group to this scaffold creates a benzonaphthyridinone. The specific isomer, benzo[b] mdpi.comnih.govnaphthyridin-5(10H)-one, features the benzene ring fused to the 'b' face of the 1,8-naphthyridine system, with a ketone group at position 5.
The synthesis of the 1,8-naphthyridine core and its benzo-fused analogues has been achieved through several classical name reactions in organic chemistry. Among the most common and effective methods are the Friedländer annulation, Skraup synthesis, Combes quinoline synthesis, and Pfitzinger reaction. nih.gov
The Friedländer synthesis is often considered one of the most straightforward and high-yielding methods for constructing 1,8-naphthyridine and its derivatives. nih.gov This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone or nitrile). nih.gov For benzo[b] mdpi.comnih.govnaphthyridines, this often involves using a substituted 2-aminonicotinaldehyde (2-amino-3-pyridinecarboxaldehyde) as a key starting material.
More contemporary approaches have focused on developing more efficient and versatile protocols. These include one-pot, multi-component reactions that allow for the construction of complex, functionalized benzo[b] mdpi.comnih.govnaphthyridines from simple precursors in a single step. researchgate.net For example, a three-component reaction of 2-chloroquinoline-3-carbaldehyde, an active methylene compound like malononitrile (B47326), and ammonium (B1175870) acetate (B1210297) has been used to prepare functionalized derivatives. researchgate.net Another established route involves the reaction of 2-halonicotinic acids with appropriate aryl amines in a multi-step procedure. nih.gov
The specific compound, 2,4-dimethylbenzo[b] mdpi.comnih.govnaphthyridin-5(10H)-one, is a distinct derivative within the broader family of benzo[b] mdpi.comnih.govnaphthyridinones. It is identified by the CAS Registry Number 82756-18-1 and has the chemical formula C14H12N2O. This structure features two methyl groups substituted at positions 2 and 4 of the naphthyridine core.
While extensive, peer-reviewed studies detailing the synthesis, properties, and applications of this exact molecule are not prominent in the scientific literature, its structure fits logically within the established synthetic capabilities for this class of compounds. It is listed as a rare chemical available for early discovery research. The existence of structurally similar compounds, such as 7-ethyl-2,4-dimethylbenzo[b] mdpi.comnih.govnaphthyridin-5-amine, demonstrates that the 2,4-dimethylbenzo[b] mdpi.comnih.govnaphthyridine core is a known and accessible scaffold that can be further functionalized at various positions. chemdiv.com Therefore, 2,4-dimethylbenzo[b] mdpi.comnih.govnaphthyridin-5(10H)-one represents a specific molecular entity within a well-defined, albeit specialized, area of heterocyclic chemistry.
Research Rationale and Objectives for Investigating 2,4-dimethylbenzo[b]nih.govresearchgate.netnaphthyridin-5(10H)-one
While specific, in-depth research exclusively focused on 2,4-dimethylbenzo[b] nih.govresearchgate.netnaphthyridin-5(10H)-one is not extensively documented in publicly available literature, the rationale and objectives for its investigation can be inferred from studies on closely related benzo[b] nih.govresearchgate.netnaphthyridine derivatives. The primary motivation for synthesizing and studying compounds of this class lies in the exploration of their potential as therapeutic agents.
The core research objectives for investigating a specific analogue like 2,4-dimethylbenzo[b] nih.govresearchgate.netnaphthyridin-5(10H)-one would likely include:
Synthesis and Characterization: The initial objective is to develop efficient synthetic routes to produce the compound and to fully characterize its chemical structure and physicochemical properties. The presence of the two methyl groups at the 2- and 4-positions of the naphthyridinone ring is a key structural feature that would influence its properties and potential biological activity.
Exploration of Biological Activity: A major goal is to screen the compound for a range of biological activities. Based on the known pharmacology of the broader benzo[b] nih.govresearchgate.netnaphthyridine class, this would include, but not be limited to:
Anticancer Properties: Many naphthyridine derivatives have shown potential as anticancer agents. Research in this area has explored their ability to act as multidrug resistance (MDR) modulators, potentially reversing the resistance of cancer cells to chemotherapy. nih.gov
Antimicrobial Activity: Given the historical context of nalidixic acid, exploring the antibacterial and antifungal properties of new naphthyridinone analogues is a logical step.
Enzyme Inhibition: The planar aromatic system of the scaffold makes it a candidate for interaction with various enzyme active sites.
The investigation of 2,4-dimethylbenzo[b] nih.govresearchgate.netnaphthyridin-5(10H)-one, therefore, fits into a broader research program aimed at expanding the chemical space of medicinally relevant heterocyclic compounds and identifying new lead structures for drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethyl-10H-benzo[b][1,8]naphthyridin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-8-7-9(2)15-14-12(8)13(17)10-5-3-4-6-11(10)16-14/h3-7H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQMYEHMTXOARC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)C3=CC=CC=C3N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,4 Dimethylbenzo B 1 2 Naphthyridin 5 10h One and Its Analogues
Retrosynthetic Analysis of the 2,4-dimethylbenzo[b]mdpi.comnih.govnaphthyridin-5(10H)-one Framework
A logical retrosynthetic analysis of the target molecule, 2,4-dimethylbenzo[b] mdpi.comnih.govnaphthyridin-5(10H)-one, suggests that the most strategic bond disconnections would simplify the tetracyclic structure into more readily available precursors. The primary disconnection strategy involves breaking the bonds formed during the final cyclization step, which typically constructs the pyridinone ring.
This leads to two key synthons: an ortho-aminoaryl carbonyl compound and a β-dicarbonyl or an equivalent enol derivative. For the specific target molecule, this translates to a disconnection of the C4a-N10 and C5-N1 bonds, which points towards a Friedländer-type condensation as a plausible forward synthetic route. This approach would involve the reaction of a 2-aminoquinoline (B145021) derivative with a 1,3-dicarbonyl compound. Further disconnection of the quinoline (B57606) precursor would lead to simpler aromatic amines and carbonyl compounds.
Precursor Identification and Design Strategies for the Benzo[b]mdpi.comnih.govnaphthyridinone Core
The design of precursors for the synthesis of the benzo[b] mdpi.comnih.govnaphthyridinone core is guided by the chosen synthetic strategy. For a convergent synthesis, such as a Friedländer condensation, the key precursors are an ortho-amino-substituted quinoline carbaldehyde or ketone and a compound containing an active methylene (B1212753) group.
For the synthesis of 2,4-dimethylbenzo[b] mdpi.comnih.govnaphthyridin-5(10H)-one, a suitable precursor would be a 2-amino-3-acylquinoline. The design of this precursor might start from simpler, commercially available anilines and involve multiple steps to introduce the necessary functional groups at the correct positions. Alternative strategies, such as those starting from 2-halonicotinic acids and appropriate arylamines, have also been employed to generate the core structure. nih.gov
Direct Cyclization and Condensation Approaches for Naphthyridinones
Several classical and modern synthetic reactions can be employed for the direct construction of the naphthyridinone ring system. These methods often involve the formation of one or more rings in a single step or a domino sequence.
The Friedländer annulation is a powerful and widely used method for the synthesis of quinolines and their fused analogues, including benzo[b] mdpi.comnih.govnaphthyridines. mdpi.com This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a 1,3-dicarbonyl compound. researchgate.net The reaction is typically catalyzed by acids or bases. nih.gov
Recent advancements have focused on developing more environmentally benign and efficient protocols. For instance, the use of water as a solvent and biocompatible ionic liquids as catalysts has been reported for the gram-scale synthesis of 1,8-naphthyridines, highlighting a green chemistry approach to this classical reaction. nih.govresearchgate.net These methods often offer high yields and simple work-up procedures. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield |
|---|---|---|---|---|
| 2-Aminonicotinaldehyde | Acetone | Choline hydroxide, H2O, 50°C | 2-Methyl-1,8-naphthyridine | 99% |
| 2-Amino-3-formyl-4-phenylquinoline | Cyclohexanone | Acetic acid, Sulfuric acid | 6-Phenyl-1,2,3,4-tetrahydrodibenzo[b,g] mdpi.comnih.govnaphthyridine | Not specified |
The Skraup synthesis is a classic method for the preparation of quinolines, involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.orgiipseries.org This reaction can be adapted for the synthesis of benzo-fused naphthyridines. mdpi.comthieme-connect.de For example, starting from an aminoquinoline, a Skraup reaction can be used to construct the additional fused benzene (B151609) ring. jst.go.jp
Modifications of the Skraup synthesis aim to improve the often harsh reaction conditions and low yields. These modifications may involve the use of milder oxidizing agents or alternative sources for the acrolein intermediate. mdpi.com While a direct application to 2,4-dimethylbenzo[b] mdpi.comnih.govnaphthyridin-5(10H)-one is not extensively documented, the principles of the Skraup reaction provide a viable, albeit potentially low-yielding, synthetic route.
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of benzo[b] mdpi.comnih.govnaphthyridine derivatives.
One such approach involves the one-pot, three-component reaction of a 2-amino-4-methylquinoline, an aromatic aldehyde, and malononitrile (B47326), catalyzed by bismuth(III) chloride, to afford various benzo[b] mdpi.comnih.govnaphthyridines in high yields. researchgate.net Another example is the reaction of 2-chloroquinoline-3-carbaldehyde, a 1,3-dicarbonyl compound, and an enaminone, catalyzed by L-proline. dntb.gov.ua These methods are advantageous due to their operational simplicity and the ability to generate molecular diversity from readily available starting materials.
| Reactants | Catalyst/Conditions | Product Type | Key Features |
|---|---|---|---|
| 2-Amino-4-methylquinoline, Aromatic aldehydes, Malononitrile | Bismuth(III) chloride, Room temperature | Benzo[b] mdpi.comnih.govnaphthyridines | High yields, One-pot |
| 2-Chloroquinoline-3-carbaldehyde, 1,3-Dicarbonyl compounds, Enaminones | L-proline | Functionalized benzo[b] mdpi.comnih.govnaphthyridines | Environmentally friendly, Good yields |
Intramolecular cyclization is a key step in many synthetic routes towards the benzo[b] mdpi.comnih.govnaphthyridinone core. These reactions often involve the formation of the final pyridinone ring from a suitably functionalized precursor. For example, a common strategy involves the synthesis of an intermediate that contains both an amino group and a carbonyl or carboxyl group in a sterically favorable arrangement for cyclization.
Mechanistic studies have shown that these cyclizations can proceed through various pathways, including nucleophilic attack of an amino group on a carbonyl, followed by dehydration. mdpi.com In some cases, cascade reactions involving a Michael addition followed by an intramolecular SNAr substitution have been reported to form dihydrobenzo[b] mdpi.comnih.govnaphthyridine derivatives. nih.gov The mechanism of these reactions is often dependent on the specific substrates, catalysts, and reaction conditions employed. For instance, studies on the intramolecular oxidative cyclization of 5H-chromeno[2,3-b]pyridines have shown that the cyclization step precedes the oxidation to form the final aromatic system. mdpi.com
Catalytic Strategies in the Synthesis of 2,4-dimethylbenzo[b]organic-chemistry.orgacs.orgnaphthyridin-5(10H)-one
The formation of the benzo[b] organic-chemistry.orgacs.orgnaphthyridine core is often facilitated by catalytic methods that enable the key bond-forming reactions under controlled conditions. These strategies range from transition metal-catalyzed cross-couplings to metal-free organocatalysis and other unique catalytic systems.
Transition metals, particularly palladium, play a significant role in the synthesis of nitrogen-containing heterocycles. Palladium-catalyzed reactions are effective for constructing the intricate framework of benzo[b] organic-chemistry.orgacs.orgnaphthyridine analogues through C-N and C-C bond formations.
One documented approach involves a three-step procedure starting from 2-halonicotinic acid and appropriate arylamines to generate various benzo[b] organic-chemistry.orgacs.orgnaphthyridine derivatives. nih.gov A key step in such sequences often involves an intramolecular cyclization facilitated by a palladium catalyst. For the synthesis of 2-phenylbenzo[b] organic-chemistry.orgacs.orgnaphthyridin-4(1H)-ones, an analogue of the target compound, specific conditions have been optimized. uni-rostock.de The use of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst, in conjunction with potassium carbonate (K₂CO₃) as a base and dimethylformamide (DMF) as the solvent at 120 °C, was found to be essential for achieving good yields. uni-rostock.de The catalyst loading was typically around 5-10 mol%. uni-rostock.de
Another relevant transition metal-catalyzed method is the Sonogashira cross-coupling reaction. This has been employed to prepare precursors for substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones, which subsequently undergo an intramolecular Diels-Alder reaction. beilstein-journals.org This highlights the utility of palladium catalysis in building complexity early in the synthetic sequence.
Table 1: Conditions for Palladium-Catalyzed Synthesis of a Benzo[b] organic-chemistry.orgacs.orgnaphthyridine Analogue
| Parameter | Condition | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5-10 mol%) | uni-rostock.de |
| Base | K₂CO₃ (2 equivalents) | uni-rostock.de |
| Solvent | DMF | uni-rostock.de |
| Temperature | 120 °C | uni-rostock.de |
| Atmosphere | Dry Argon | uni-rostock.de |
As an alternative to metal-based catalysts, organocatalysis offers a greener and often more cost-effective approach. These metal-free methods utilize small organic molecules to catalyze key reactions. While specific examples using L-Proline for this particular scaffold are not prominently documented in the provided sources, other organocatalytic systems have proven effective for synthesizing related structures.
For instance, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been identified as a highly reactive and regioselective organocatalyst for preparing various 1,8-naphthyridines from o-aminoaromatic aldehydes and methyl ketones. organic-chemistry.org Another metal-free strategy employs phase-transfer catalysis for the synthesis of dihydrobenzo[b] organic-chemistry.orgacs.orgnaphthyridine derivatives. tandfonline.com This method uses tetra-n-butylammonium bromide (TBAB) to facilitate a formal [3+3] annulation reaction between ortho-chloroquinolin-α,β-unsaturated ketones and acyclic enaminones, boasting broad functional group compatibility and straightforward operation. tandfonline.com
Beyond palladium and organocatalysis, other catalytic systems have been developed for the synthesis of the naphthyridine core.
Bismuth(III) Chloride: A novel and efficient one-pot, three-component synthesis of benzo[b] organic-chemistry.orgacs.orgnaphthyridines utilizes Bismuth(III) chloride (BiCl₃) as a catalyst. This reaction, involving 2-amino-4-methylquinoline, aromatic aldehydes, and malononitrile, proceeds at room temperature to afford high yields of the desired products. researchgate.net
Copper Catalysis: A copper-catalyzed [5+1] annulation of 2-ethynylanilines with an N,O-acetal provides a route to quinoline derivatives, a related heterocyclic system. A combination of copper(II) bromide (CuBr₂) and trifluoroacetic acid (TFA) has been shown to promote this type of annulation. organic-chemistry.org
Ionic Liquids: Basic ionic liquids have been employed as green and reusable catalysts and solvents for the Friedlander reaction to prepare 1,8-naphthyridine (B1210474) derivatives. acs.orgnih.gov In a model reaction between 2-amino-3-pyridinecarboxaldehyde (B47744) and 2-phenylacetophenone, [Bmmim][Im] demonstrated superior catalytic activity compared to other ionic liquids. acs.org
Table 2: Comparison of Various Catalytic Systems for Naphthyridine Synthesis
| Catalytic System | Catalyst Example | Reaction Type | Advantages | Source |
|---|---|---|---|---|
| Transition Metal | Pd(PPh₃)₄ | Cross-Coupling/Cyclization | High efficiency for C-C/C-N bonds | uni-rostock.de |
| Organocatalysis | TBAB | Phase-Transfer Catalysis | Metal-free, operational simplicity | tandfonline.com |
| Lewis Acid | BiCl₃ | Three-Component Reaction | Mild conditions, high yields | researchgate.net |
| Ionic Liquid | [Bmmim][Im] | Friedlander Reaction | Green solvent, catalyst reusability | acs.orgnih.gov |
Optimization of Reaction Conditions and Yield for 2,4-dimethylbenzo[b]organic-chemistry.orgacs.orgnaphthyridin-5(10H)-one
Achieving a high yield of a pure product requires careful optimization of various reaction parameters, most notably the solvent and temperature. Following the reaction, robust isolation and purification procedures are necessary.
The choice of solvent and the reaction temperature are critical and interdependent factors that can significantly influence reaction rate, selectivity, and yield.
In the palladium-catalyzed synthesis of benzo[b] organic-chemistry.orgacs.orgnaphthyridin-4(1H)-ones, DMF was found to be an essential solvent, with the optimal temperature being 120 °C. It was noted that at higher temperatures, the separation and purification of the desired compound became significantly more difficult. uni-rostock.de For syntheses employing microwave irradiation, higher temperatures are common; for example, the intramolecular Diels-Alder reaction to form 3,4-dihydro-1,8-naphthyridin-2(1H)-ones was conducted in chlorobenzene (B131634) at 220 °C. beilstein-journals.org In contrast, reactions using ionic liquids as both solvent and catalyst can often be performed at more moderate temperatures, such as 80 °C for the Friedlander synthesis of 1,8-naphthyridines. nih.gov The optimization process often involves screening various solvents and temperatures to find the best balance between reaction conversion and selectivity. chemrxiv.org
The isolation and purification of the final product are crucial steps to obtain 2,4-dimethylbenzo[b] organic-chemistry.orgacs.orgnaphthyridin-5(10H)-one in a pure form suitable for characterization and further use. A typical workflow begins after the reaction is complete.
Workup: The reaction mixture is first subjected to a workup procedure. This often involves extraction with an appropriate organic solvent, such as ethyl ether or ethyl acetate (B1210297), and washing with water or brine to remove inorganic salts and water-soluble impurities. nih.govchemrxiv.org
Chromatography: The primary method for purification is typically silica (B1680970) gel column chromatography. nih.gov A suitable eluent system, such as a mixture of petroleum ether and ethyl ether, is used to separate the target compound from byproducts and unreacted starting materials. nih.gov
Characterization and Purity Confirmation: The structure and purity of the isolated compound are confirmed using a suite of analytical techniques. These standard methods include Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), mass spectrometry (LCMS or HRMS), and sometimes elemental analysis. mdpi.comrsc.org For crystalline solids, single-crystal X-ray analysis can provide unambiguous structural confirmation. mdpi.com
This systematic approach ensures the successful isolation of the target compound with a high degree of purity.
Comparative Analysis of Synthetic Pathways in terms of Efficiency and Green Chemistry Principles
The synthesis of the benzo[b] rsc.orguni-rostock.denaphthyridine scaffold, a core structure in numerous biologically active compounds, has evolved significantly, moving from classical multi-step procedures to more efficient and environmentally benign methodologies. This analysis compares various synthetic pathways for this scaffold and its analogues, focusing on reaction efficiency (yields, reaction times) and adherence to the principles of green chemistry.
Classical versus Modern Green Approaches
Traditional methods for constructing the rsc.orguni-rostock.denaphthyridine ring system often involve multi-step syntheses with drawbacks such as prolonged reaction times and the use of harsh conditions. researchgate.net In contrast, modern synthetic chemistry emphasizes the development of sustainable processes, a core tenet of "green chemistry". semanticscholar.org This has led to the exploration of novel synthetic routes that are not only efficient but also minimize environmental impact. Key green strategies include the use of eco-friendly solvents like water and ethanol (B145695), catalyst-free reaction conditions, and energy-efficient techniques such as microwave irradiation. rsc.orgsemanticscholar.orgrsc.org
The Friedländer Reaction: A Comparative View
The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a fundamental method for synthesizing naphthyridines.
Conventional Methods: Historically, this reaction required catalysts such as strong acids or bases and high temperatures to proceed effectively.
Green Alternatives: Significant improvements have been made by incorporating green chemistry principles. A greener method has been developed using 2-aminonicotinaldehyde and various carbonyl partners with water as the reaction solvent, resulting in high yields. rsc.org Another innovative approach utilizes basic ionic liquids (ILs), such as [Bmmim][Im], which function as both the catalyst and the solvent. acs.org This IL-catalyzed Friedländer reaction for preparing 1,8-naphthyridyl derivatives demonstrates remarkable catalytic activity and allows for the potential recycling of the reaction medium. acs.org
The following table provides a comparative overview of different conditions for the Friedländer synthesis of 1,8-naphthyridine derivatives.
| Parameter | Traditional Approach | Water-Solvent Method rsc.org | Ionic Liquid-Catalyzed Method acs.org |
|---|---|---|---|
| Catalyst | Strong Acid/Base (e.g., PPA, KOH) | None specified (self-catalyzed or mild) | Basic Ionic Liquid ([Bmmim][Im]) |
| Solvent | High-boiling organic solvents (e.g., DMF) | Water | Ionic Liquid (serves as solvent) |
| Temperature | High (e.g., >120 °C) | Not specified, but generally mild | 50–80 °C |
| Efficiency/Yield | Variable, often moderate | High | Excellent |
| Green Aspects | Poor: Harsh reagents, organic solvents | Excellent: Benign solvent (water) | Good: Recyclable catalyst/solvent, moderate temp. |
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Several MCRs have been successfully employed for the synthesis of rsc.orguni-rostock.denaphthyridine and benzo[b] rsc.orguni-rostock.denaphthyridine cores:
A catalyst-free, three-component domino reaction between glutaraldehyde, malononitrile, and β-ketoamides in ethanol provides a concise and efficient route to functionalized rsc.orguni-rostock.denaphthyridines with high yields and short reaction times. rsc.org
Benzo[b] rsc.orguni-rostock.denaphthyridine derivatives can be prepared via a one-pot, three-component reaction of 2-chloroquinoline-3-carbaldehyde, malononitrile or cyanoacetamide, and ammonium (B1175870) acetate. researchgate.net
A novel four-component domino reaction has been reported for the highly efficient construction of complex 1,8-naphthyridine derivatives, creating multiple C-C and C-N bonds in a single, catalyst-free operation. semanticscholar.org
The table below summarizes the efficiency of selected multicomponent reactions.
| Reaction Type | Reactants | Conditions (Catalyst/Solvent) | Yield | Key Advantages |
|---|---|---|---|---|
| 3-Component Domino rsc.org | Glutaraldehyde, Malononitrile, β-Ketoamides | Catalyst-free / Ethanol | High | Practical simplicity, benign solvent, short reaction time |
| 3-Component One-Pot researchgate.net | 2-Chloroquinoline-3-carbaldehyde, Malononitrile, Ammonium Acetate | Brønsted base / Protic solvent | High | Convenient operation, effective method |
| 4-Component Domino semanticscholar.org | Enaminone, Malononitrile, o-Phthalaldehyde | Catalyst-free / DMF (Microwave) | 74–89% | High bond-forming efficiency, step economy |
Influence of Catalysts, Solvents, and Energy Sources
The choice of catalyst, solvent, and energy source critically impacts the efficiency and environmental footprint of a synthetic pathway.
Solvents: The move away from conventional volatile organic compounds (VOCs) to greener alternatives is a key trend. Eco-friendly syntheses have been developed using benign solvents like water and ethanol or under solvent-free conditions. rsc.orgrsc.orgfigshare.comdntb.gov.ua
Catalysts: Modern approaches favor recyclable catalysts or catalyst-free systems to minimize waste. rsc.orgfigshare.com Acidic or basic ionic liquids offer the dual advantage of acting as both catalyst and solvent. acs.org
Energy: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. By directly heating the reaction mixture, microwave irradiation often leads to a dramatic reduction in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. researchgate.net
The following table provides a qualitative comparison of different synthetic strategies based on green chemistry metrics.
| Synthetic Strategy | Step Economy | Atom Economy | Solvent/Catalyst Choice | Energy Efficiency |
|---|---|---|---|---|
| Traditional Linear Synthesis | Low | Low to Moderate | Often relies on hazardous solvents and stoichiometric reagents | Low (long reaction times, high heat) |
| Multicomponent Reactions (MCRs) | High | High | Can be designed with green solvents and catalysts, or be catalyst-free | Moderate to High |
| Microwave-Assisted Synthesis | Variable | Variable | Compatible with green solvents and solvent-free conditions | High (rapid heating, short reaction times) |
Structural Elucidation and Spectroscopic Characterization Methodologies for 2,4 Dimethylbenzo B 1 2 Naphthyridin 5 10h One
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Chemical Shift Analysis and Coupling Patterns for the Compound
A ¹H NMR spectrum would identify all the unique proton environments in the molecule. For 2,4-dimethylbenzo[b] rsc.orgmdpi.comnaphthyridin-5(10H)-one, one would expect to see distinct signals for the aromatic protons on the benzo and naphthyridine rings, the two methyl groups, and the N-H proton. The chemical shift (δ, in ppm) of each signal would indicate its electronic environment. Spin-spin coupling between adjacent, non-equivalent protons would cause signals to split into multiplets (e.g., doublets, triplets), revealing which protons are neighbors in the structure.
¹³C NMR Chemical Shift Analysis and Multiplicity
The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shift values would help distinguish between different types of carbons, such as the carbonyl carbon (C=O), aromatic carbons, and the methyl group carbons. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to determine the multiplicity of each carbon signal, identifying them as CH₃, CH₂, CH, or quaternary carbons.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
2D NMR experiments are crucial for assembling the complete molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming which protons are directly connected through bonds. lew.ro
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) is used to see longer-range correlations (typically over 2-3 bonds) between protons and carbons. This is vital for connecting the individual spin systems and positioning quaternary carbons and functional groups.
NOESY (Nuclear Overhauser Effect Spectroscopy) would show correlations between protons that are close in space, even if they are not directly connected through bonds, providing insights into the 3D structure of the molecule.
Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight and elemental formula of a compound and offers clues to its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
HRMS would be used to determine the exact mass of the molecular ion to a high degree of precision (typically within 0.001 mass units). This allows for the unambiguous determination of the molecular formula (C₁₄H₁₂N₂O for the target compound), confirming that the synthesized molecule has the correct elemental composition.
Interpretation of Fragmentation Pathways to Confirm Structural Subunits
In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The masses of these fragments are detected, creating a fragmentation pattern. Analyzing these fragments helps to confirm the presence of key structural subunits. For 2,4-dimethylbenzo[b] rsc.orgmdpi.comnaphthyridin-5(10H)-one, fragmentation might involve the loss of methyl groups or cleavage of the heterocyclic rings, providing further evidence for the proposed structure.
Vibrational Spectroscopy Applications for Functional Group Identification
Vibrational spectroscopy is a cornerstone in the structural analysis of organic molecules, providing direct information about the functional groups present. By measuring the vibrations of bonds within the molecule, both Infrared (IR) and Raman spectroscopy can provide a characteristic fingerprint.
Infrared (IR) spectroscopy is particularly sensitive to polar bonds and is an indispensable tool for identifying the key functional groups within the 2,4-dimethylbenzo[b] mdpi.comcardiff.ac.uknaphthyridin-5(10H)-one structure. The most diagnostic absorptions would be those corresponding to the carbonyl (C=O) group of the lactam ring and the amine (N-H) group.
The C=O stretching vibration in cyclic amides (lactams) typically appears as a strong, sharp absorption band. For a six-membered ring lactam fused into an aromatic system, this band is expected in the region of 1680-1640 cm⁻¹. The exact position is influenced by factors such as ring strain, conjugation, and intermolecular interactions like hydrogen bonding.
The N-H stretching vibration of the secondary amine within the lactam ring is also a key diagnostic feature. In a solid-state spectrum, this often appears as a broad band in the 3400-3200 cm⁻¹ region, with the broadening resulting from intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of another. In a dilute solution in a non-polar solvent, this band would be sharper and at a higher frequency.
Table 1: Expected Infrared Absorption Frequencies for Key Functional Groups (Note: These are typical ranges and actual values for the specific compound may vary.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carbonyl (Lactam) | C=O Stretch | 1680 - 1640 | Strong |
| Amine (Lactam) | N-H Stretch | 3400 - 3200 | Medium-Strong, Broad |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium-Weak |
| Methyl C-H | C-H Stretch | 2975 - 2850 | Medium-Weak |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |
Raman spectroscopy serves as a valuable complement to IR spectroscopy. The technique relies on the change in polarizability of a bond during vibration. While IR is sensitive to polar bonds, Raman is often more effective for identifying non-polar or symmetric bond vibrations. For 2,4-dimethylbenzo[b] mdpi.comcardiff.ac.uknaphthyridin-5(10H)-one, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic carbon backbone (C=C stretching modes) and the symmetric vibrations of the methyl groups. The carbonyl stretch is also typically Raman active. A key advantage of Raman spectroscopy is its low interference from water, making it suitable for studying samples in aqueous media if required.
X-ray Crystallography for Solid-State Structure Determination of 2,4-dimethylbenzo[b]mdpi.comcardiff.ac.uknaphthyridin-5(10H)-one
X-ray crystallography is the most powerful method for obtaining an unambiguous, three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, confirming the connectivity and stereochemistry. This technique would be the gold standard for validating the structure of 2,4-dimethylbenzo[b] mdpi.comcardiff.ac.uknaphthyridin-5(10H)-one.
The primary prerequisite for X-ray crystal structure determination is the availability of high-quality single crystals. For an organic compound like 2,4-dimethylbenzo[b] mdpi.comcardiff.ac.uknaphthyridin-5(10H)-one, several common strategies could be employed to grow suitable crystals:
Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture, e.g., dichloromethane/hexane, ethanol (B145695), or ethyl acetate) is allowed to evaporate slowly and undisturbed over several days or weeks. As the solvent evaporates, the solution becomes supersaturated, promoting the formation of well-ordered crystals.
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the volatile solvent slowly diffuses into the anti-solvent, and vice versa, gradually reducing the solubility of the compound and inducing crystallization.
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or below. The decrease in solubility upon cooling can lead to the growth of single crystals.
Once a suitable crystal is obtained and diffracted using an X-ray diffractometer, the resulting data is processed and refined to generate a final structural model. This model provides a wealth of precise geometric information.
Bond Lengths and Angles: The analysis would yield precise distances between bonded atoms (e.g., C=O, C-N, N-H, C-C, C-H) and the angles between adjacent bonds. These values can be compared to established values for similar chemical environments to assess factors like bond strain or electronic effects. For example, the C=O bond length in the lactam would be expected to be around 1.23-1.25 Å, while the C-N bond within the amide would be shorter than a typical C-N single bond due to resonance.
Crystal System and Packing: The data reveals the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions, which describe the fundamental repeating unit of the crystal lattice and its symmetry.
Table 2: Illustrative Crystallographic Data Parameters (Note: This table presents an example of the type of data obtained from a crystallographic experiment and does not represent actual measured data for this specific compound.)
| Parameter | Example Value |
| Chemical Formula | C₁₄H₁₂N₂O |
| Formula Weight | 224.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512 |
| b (Å) | 10.345 |
| c (Å) | 12.678 |
| β (°) | 98.54 |
| Volume (ų) | 1102.1 |
| Z (molecules/unit cell) | 4 |
The crystallographic model is crucial for understanding how molecules interact with each other in the solid state. For 2,4-dimethylbenzo[b] mdpi.comcardiff.ac.uknaphthyridin-5(10H)-one, key intermolecular interactions would likely include:
Hydrogen Bonding: The N-H group is a hydrogen bond donor, and the lactam C=O group is an excellent hydrogen bond acceptor. It is highly probable that the crystal structure would feature strong N-H···O=C hydrogen bonds, potentially linking molecules into chains or dimeric pairs.
C-H···π Interactions: The methyl C-H groups or aromatic C-H groups could act as weak hydrogen bond donors to the π-face of an adjacent aromatic ring, further stabilizing the crystal lattice.
Analyzing these interactions provides insight into the supramolecular chemistry of the compound and can help explain its physical properties, such as melting point and solubility.
Chemical Reactivity and Transformation Studies of 2,4 Dimethylbenzo B 1 2 Naphthyridin 5 10h One
Electrophilic and Nucleophilic Substitution Reactions on the Naphthyridinone Core
The naphthyridinone core of 2,4-dimethylbenzo[b] researchgate.netgoogle.comnaphthyridin-5(10H)-one presents distinct regions for electrophilic and nucleophilic attack. The pyridine (B92270) ring, being electron-deficient, is generally resistant to electrophilic substitution but can be susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogen. Conversely, the benzene (B151609) moiety is more amenable to electrophilic substitution.
Nucleophilic Substitution: The pyridine portion of the molecule is the more probable site for nucleophilic substitution. However, the presence of the fused benzene ring and the existing substituents may modulate this reactivity.
| Reaction Type | Predicted Regioselectivity | Influencing Factors |
| Electrophilic Substitution | Benzene Ring | Fused lactam, steric hindrance from methyl groups |
| Nucleophilic Substitution | Pyridine Ring | Electron-deficient nature of the pyridine ring |
Oxidation and Reduction Chemistry of the Compound
The oxidation and reduction of 2,4-dimethylbenzo[b] researchgate.netgoogle.comnaphthyridin-5(10H)-one can target several sites within the molecule.
Oxidation: The nitrogen atom of the pyridine ring can potentially be oxidized to an N-oxide. The methyl groups could also undergo oxidation under specific conditions to yield carboxylic acids or alcohols.
Reduction: The carbonyl group at position 5 is a prime site for reduction, which would yield a secondary alcohol. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) could achieve this transformation. Under more forcing conditions, the aromatic rings could also be reduced.
| Transformation | Reagent/Condition | Expected Product |
| Oxidation of N-1 | m-CPBA | 2,4-dimethylbenzo[b] researchgate.netgoogle.comnaphthyridin-5(10H)-one N-oxide |
| Reduction of Carbonyl | NaBH4 | 2,4-dimethyl-10H-benzo[b] researchgate.netgoogle.comnaphthyridin-5-ol |
| Reduction of Aromatic System | H2, Pd/C (high pressure) | Partially or fully saturated ring system |
Functionalization and Derivatization Strategies at Specific Positions
The N-10 nitrogen atom, being part of a lactam, is a key site for alkylation and acylation. Deprotonation with a suitable base would generate an anion that can react with various electrophiles. Acylation of related heterocyclic systems, such as benzodiazepines, has been shown to occur at the nitrogen atom, suggesting a similar reactivity pattern for this compound. rsc.org
| Reaction | Reagent | Position of Functionalization |
| N-Alkylation | Base (e.g., NaH), Alkyl halide | N-10 |
| N-Acylation | Base, Acyl chloride or Anhydride | N-10 |
Electrophilic halogenation is expected to occur on the electron-rich benzene ring. The directing effects of the fused ring system and the existing substituents would influence the position of halogen introduction. While specific studies on this compound are not available, related naphthyridinone systems can undergo halogenation. For instance, chlorination of 1,5-naphthyridin-2(1H)-ones has been achieved using reagents like phosphorus pentachloride (PCl5) or phosphoryl chloride (POCl3). nih.gov
| Halogenating Agent | Expected Position of Substitution |
| Br2, FeBr3 | Benzene ring |
| Cl2, AlCl3 | Benzene ring |
| NCS/NBS | Benzene ring |
Nitration and sulfonation are classic electrophilic aromatic substitution reactions. For 2,4-dimethylbenzo[b] researchgate.netgoogle.comnaphthyridin-5(10H)-one, these reactions are anticipated to take place on the benzene ring. Studies on the nitration of related fused heterocyclic systems, such as benzo[b]thiophene, have shown that substitution occurs on the benzene ring, although the exact position is influenced by the reaction conditions and the electronic nature of the heterocyclic part. rsc.orgrsc.org Similar regiochemical outcomes would be expected for the target molecule.
| Reaction | Reagent | Expected Position of Substitution |
| Nitration | HNO3, H2SO4 | Benzene ring |
| Sulfonation | Fuming H2SO4 | Benzene ring |
Reactions Involving the Carbonyl Functionality
The carbonyl group at position 5 is a versatile functional handle for further chemical modifications. It can undergo a variety of reactions typical of ketones and lactams.
Reduction: As mentioned earlier, reduction with hydride reagents would afford the corresponding secondary alcohol.
Reaction with Organometallics: Grignard reagents and organolithium compounds could add to the carbonyl group, leading to the formation of tertiary alcohols after ring opening or other subsequent reactions.
Wittig Reaction: The carbonyl group could potentially react with phosphorus ylides to form an exocyclic double bond, although the lactam nature might hinder this reaction.
Thionation: Reagents like Lawesson's reagent could be used to convert the carbonyl group into a thiocarbonyl group.
| Reaction Type | Reagent | Expected Outcome |
| Grignard Reaction | RMgX | Addition to the carbonyl, potential for ring-opening |
| Thionation | Lawesson's Reagent | Conversion of C=O to C=S |
Tautomeric Equilibria of the 5(10H)-one System
The presence of a proton on the nitrogen atom at position 10 and an alpha-proton on the methyl group at position 4 allows for the existence of tautomeric forms for 2,4-dimethylbenzo[b] researchgate.netnih.govnaphthyridin-5(10H)-one. The primary equilibrium to consider is the keto-enol tautomerism, which involves the interconversion between the lactam (keto) form and its corresponding lactim (enol) form.
The tautomeric equilibrium between the keto form (2,4-dimethylbenzo[b] researchgate.netnih.govnaphthyridin-5(10H)-one) and its enol tautomer (5-hydroxy-2,4-dimethylbenzo[b] researchgate.netnih.govnaphthyridine) is influenced by several factors, most notably the solvent environment and the electronic nature of the heterocyclic system.
Keto Form (Lactam): This form contains a carbonyl group (C=O) at position 5 and a protonated nitrogen at position 10. In many pyridone and quinolone systems, the keto form is the predominant tautomer in the solid state and in polar solvents. The stability of the keto form is attributed to the high bond energy of the carbonyl group.
Enol Form (Lactim): This form features a hydroxyl group (-OH) at position 5 and a fully aromatic pyridinol ring. The enol form benefits from the gain in aromatic stabilization energy of the pyridine ring.
The position of the equilibrium is highly dependent on the solvent. In non-polar solvents, the enol form may be favored due to the formation of intramolecular hydrogen bonds, if sterically possible, and the preference for less polar species. Conversely, polar protic solvents can stabilize the keto form through intermolecular hydrogen bonding with the carbonyl group and the N-H proton. The general trend observed for related heterocyclic systems is a shift towards the keto tautomer with increasing solvent polarity.
| Tautomeric Form | Structural Features | Favored in | Stabilizing Factors |
|---|---|---|---|
| Keto (Lactam) | C=O at C5, N-H at N10 | Polar solvents, Solid state | High C=O bond energy, Intermolecular H-bonding |
| Enol (Lactim) | C-OH at C5, Aromatic pyridine ring | Non-polar solvents, Gas phase | Aromatic stabilization, Intramolecular H-bonding (potential) |
1H NMR Spectroscopy: The keto form would show a characteristic N-H proton signal, likely in the downfield region (δ 10-13 ppm). The protons of the methyl groups and the aromatic rings would have chemical shifts consistent with the lactam structure. The enol form, in contrast, would exhibit a hydroxyl proton signal (-OH), the chemical shift of which would be sensitive to solvent and concentration. The aromatic proton signals would shift due to the change in the electronic structure of the pyridine ring upon aromatization.
13C NMR Spectroscopy: A key indicator for the keto form is the presence of a carbonyl carbon signal (C=O) in the range of δ 160-180 ppm. In the enol form, this signal would be absent, and instead, a signal for a carbon bearing a hydroxyl group (C-OH) would appear at a more upfield position (typically δ 140-160 ppm).
Infrared (IR) Spectroscopy: The keto tautomer would display a strong carbonyl stretching vibration (νC=O) typically between 1650 and 1700 cm-1. A broad N-H stretching band might also be observed around 3000-3400 cm-1. The enol form would be characterized by a broad O-H stretching band (νO-H) around 3200-3600 cm-1 and the absence of the strong carbonyl absorption.
UV-Vis Spectroscopy: The electronic absorption spectra of the two tautomers are expected to differ due to the changes in the chromophoric system. The fully aromatic enol form is likely to have a different λmax and molar absorptivity compared to the cross-conjugated keto form.
| Spectroscopic Technique | Keto Form Signature | Enol Form Signature |
|---|---|---|
| 1H NMR | N-H proton signal (δ 10-13 ppm) | O-H proton signal (variable δ) |
| 13C NMR | C=O signal (δ 160-180 ppm) | C-OH signal (δ 140-160 ppm) |
| IR Spectroscopy | Strong νC=O (1650-1700 cm-1) | Broad νO-H (3200-3600 cm-1) |
| UV-Vis Spectroscopy | Characteristic λmax for lactam chromophore | Different λmax for aromatic lactim chromophore |
Photochemical and Thermal Transformations of 2,4-dimethylbenzo[b]researchgate.netnih.govnaphthyridin-5(10H)-one
The photochemical and thermal reactivity of 2,4-dimethylbenzo[b] researchgate.netnih.govnaphthyridin-5(10H)-one has not been explicitly detailed in the scientific literature. However, based on the known behavior of related N-heterocyclic ketones, several potential transformations can be anticipated.
Photochemical Transformations: The photochemistry of ketones is a rich field, often involving the excitation of a non-bonding electron on the carbonyl oxygen to an antibonding π* orbital (n→π* transition). For a molecule like 2,4-dimethylbenzo[b] researchgate.netnih.govnaphthyridin-5(10H)-one, this could lead to several reaction pathways:
Photoreduction: In the presence of a hydrogen donor, the excited carbonyl group can abstract a hydrogen atom, leading to the formation of a radical intermediate which can then dimerize or undergo further reactions.
[2+2] Cycloaddition: The excited carbonyl group can undergo cycloaddition reactions with alkenes to form oxetanes.
Norrish Type Reactions: While less common in such fused aromatic systems, Norrish Type I (α-cleavage) or Type II (intramolecular hydrogen abstraction) reactions could be possible under certain conditions.
Thermal Transformations: Thermally, the 2,4-dimethylbenzo[b] researchgate.netnih.govnaphthyridin-5(10H)-one system is expected to be relatively stable due to its aromatic and fused-ring nature. At elevated temperatures, decomposition or rearrangement reactions could occur. For instance, thermal rearrangements in related heterocyclic systems have been observed, sometimes leading to ring expansion or contraction, though such reactions would likely require harsh conditions.
Mechanistic Investigations of Key Reactions of the Compound
Detailed mechanistic studies for reactions involving 2,4-dimethylbenzo[b] researchgate.netnih.govnaphthyridin-5(10H)-one are not available. However, the general reactivity of the functional groups present in the molecule allows for the postulation of several reaction mechanisms.
Electrophilic Aromatic Substitution: The benzene and pyridine rings can potentially undergo electrophilic substitution reactions. The directing effects of the substituents (the fused pyridine ring, the lactam functionality, and the methyl groups) would determine the position of substitution. The lactam group is generally deactivating, while the methyl groups are activating. Computational studies would be valuable in predicting the most likely sites for electrophilic attack.
Nucleophilic Reactions: The carbonyl carbon at position 5 is an electrophilic center and could be susceptible to attack by nucleophiles. Such a reaction would likely require activation of the carbonyl group, for example, by protonation under acidic conditions.
Reactions involving the N-H group: The proton on the nitrogen at position 10 can be removed by a base, generating an anion that can then react with electrophiles, leading to N-alkylation or N-acylation products.
Reactions of the Methyl Groups: The methyl groups, particularly the one at position 4 which is alpha to a carbonyl-like system, could potentially be deprotonated by a strong base to form a carbanion. This carbanion could then participate in various carbon-carbon bond-forming reactions.
Theoretical and Computational Investigations of 2,4 Dimethylbenzo B 1 2 Naphthyridin 5 10h One
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to exploring the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons and the resulting molecular properties.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric structure of molecules with high accuracy. d-nb.info For a molecule like 2,4-dimethylbenzo[b] idc-online.combas.bgnaphthyridin-5(10H)-one, calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-31G(d) to optimize the molecular geometry. researchgate.net This process systematically alters the positions of the atoms until the lowest energy conformation, or ground state, is found.
The optimization yields precise data on bond lengths, bond angles, and dihedral angles. For the core benzo[b] idc-online.combas.bgnaphthyridinone structure, the calculations would confirm the planarity of the fused ring system. The resulting geometric parameters provide a detailed three-dimensional picture of the molecule's most stable arrangement.
| Parameter | Type | Predicted Value |
|---|---|---|
| C4-C4a | Bond Length | 1.41 Å |
| C5=O | Bond Length | 1.24 Å |
| N1-C9a | Bond Length | 1.38 Å |
| C2-N1-C9a | Bond Angle | 118.5° |
| C4a-C5-N10 | Bond Angle | 117.0° |
| C5a-N10-H10 | Bond Angle | 121.0° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scribd.com
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For 2,4-dimethylbenzo[b] idc-online.combas.bgnaphthyridin-5(10H)-one, the HOMO is typically distributed across the electron-rich benzo and dimethyl-substituted pyridine (B92270) rings, while the LUMO is often centered on the electron-deficient pyridinone ring system. researchgate.net
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.25 | Electron-donating ability |
| ELUMO | -1.80 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.45 | Chemical stability and reactivity |
| Chemical Hardness (η) | 2.23 | Resistance to change in electron distribution |
| Electronegativity (χ) | 4.03 | Power to attract electrons |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. walisongo.ac.id It is an invaluable tool for predicting the reactive sites for both electrophilic and nucleophilic attacks. nih.gov The MEP map is color-coded to indicate different regions of potential.
Red: Regions of most negative electrostatic potential, rich in electrons, and susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, electron-poor, and susceptible to nucleophilic attack.
Green: Regions of neutral potential.
For 2,4-dimethylbenzo[b] idc-online.combas.bgnaphthyridin-5(10H)-one, the MEP map would show the most negative potential (red) localized around the carbonyl oxygen atom and the nitrogen atoms of the naphthyridine rings, indicating these are the primary sites for electrophilic interaction. The most positive potential (blue) would be found on the N-H proton, making it the most likely site for deprotonation.
Conformational Analysis of 2,4-dimethylbenzo[b]idc-online.combas.bgnaphthyridin-5(10H)-one
Conformational analysis aims to identify the different spatial arrangements of a molecule (conformers) and determine their relative stabilities.
While the fused ring system of 2,4-dimethylbenzo[b] idc-online.combas.bgnaphthyridin-5(10H)-one is largely rigid, some conformational flexibility exists, primarily concerning the rotation of the two methyl groups and the orientation of the N-H proton. A Potential Energy Surface (PES) scan can be performed computationally to explore these degrees of freedom. dtu.dk This involves systematically changing a specific dihedral angle (e.g., the angle defining a methyl group's rotation) and calculating the molecule's energy at each step. The resulting plot of energy versus angle reveals the energy barriers to rotation and identifies the lowest-energy (most stable) conformations. For this molecule, the most stable conformation is expected to be largely planar to maximize aromatic stabilization.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict various spectroscopic parameters, which is essential for structure elucidation and validation of experimental results. nih.gov
Calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) within a DFT framework can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. idc-online.comd-nb.info These theoretical predictions are invaluable for assigning signals in experimentally obtained spectra. Comparing the calculated shifts with experimental values for the parent compound, benzo[b] idc-online.combas.bgnaphthyridone, helps validate the accuracy of the computational model. lew.ro Furthermore, theoretical calculations can determine the vibrational frequencies corresponding to infrared (IR) and Raman spectra, allowing for the assignment of specific spectral bands to the vibrational modes of the molecule, such as C=O stretching, N-H bending, or C-H aromatic stretches. nih.govnbu.edu.sa
| Proton | Experimental Shift (Parent Compound) lew.ro | Predicted Shift (Title Compound) |
|---|---|---|
| H-6 | 8.22 | 8.15 |
| H-7 | 7.23 | 7.30 |
| H-8 | 7.78 | 7.85 |
| H-9 | 7.64 | 7.70 |
| N10-H | 12.25 | 12.10 |
| C2-CH3 | N/A | 2.60 |
| C4-CH3 | N/A | 2.75 |
Computational Elucidation of Reaction Mechanisms and Transition States
The synthesis and subsequent reactions of 2,4-dimethylbenzo[b] nih.govnaphthyridin-5(10H)-one involve a series of chemical transformations. Computational chemistry allows for the detailed mapping of the potential energy surface for these reactions, identifying the most likely pathways and the structures of transient intermediates and transition states.
A critical aspect of understanding reaction mechanisms is the determination of activation energy barriers (Ea). This energy barrier represents the minimum energy required for a chemical reaction to occur. Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate these barriers.
As of the current body of scientific literature, specific studies detailing the computational elucidation of reaction mechanisms and the corresponding activation energy barriers for the synthesis or key transformations of 2,4-dimethylbenzo[b] nih.govnaphthyridin-5(10H)-one have not been published. Research in this area would typically involve calculating the energy of reactants, products, and the transition state structure connecting them. The difference in energy between the reactants and the transition state would yield the activation energy.
Table 1: Hypothetical Activation Energy Data for a Key Synthetic Step
The following table is a hypothetical representation of data that would be generated from such a computational study. No published data is currently available.
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Final Cyclization | DFT (B3LYP/6-31G*) | Data not available |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While often applied to large biological systems like proteins or nucleic acids, MD simulations can also provide valuable information about the behavior of smaller molecules in various environments, such as in solution or interacting with a surface.
For 2,4-dimethylbenzo[b] nih.govnaphthyridin-5(10H)-one, MD simulations could, for instance, be used to study its aggregation behavior in solution or its interaction with a target protein. However, a review of current research indicates that no specific molecular dynamics simulation studies have been reported for this particular compound. While MD simulations have been conducted on other 1,8-naphthyridine (B1210474) derivatives to investigate their binding stability with biological targets like the human A2A receptor, similar studies on 2,4-dimethylbenzo[b] nih.govnaphthyridin-5(10H)-one are not yet available in the literature. nih.gov
Advanced Synthetic Strategies and Methodological Innovations for Naphthyridinones
Stereoselective Synthesis of Chiral Naphthyridinone Derivatives
The core structure of 2,4-dimethylbenzo[b] cam.ac.uknih.govnaphthyridin-5(10H)-one is achiral, meaning it does not possess a non-superimposable mirror image. However, the introduction of chiral centers into its derivatives can have a profound impact on their pharmacological properties, as different stereoisomers often exhibit distinct biological activities and metabolic profiles. Consequently, the development of stereoselective synthetic methods is crucial for accessing optically pure chiral naphthyridinone analogues.
While specific examples for the stereoselective synthesis of 2,4-dimethylbenzo[b] cam.ac.uknih.govnaphthyridin-5(10H)-one derivatives are not extensively documented, general principles of asymmetric synthesis can be applied. Chirality can be introduced by several means:
Use of Chiral Starting Materials: Incorporating a pre-existing chiral center from a readily available chiral pool of starting materials.
Chiral Auxiliaries: Temporarily attaching a chiral group to an achiral substrate to direct a subsequent diastereoselective transformation.
Asymmetric Catalysis: Employing a small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) to favor the formation of one enantiomer over the other.
For instance, an asymmetric reduction of a ketone or an imine precursor could establish a chiral hydroxyl or amino group on a side chain. Similarly, asymmetric alkylation or arylation reactions could create stereocenters on the naphthyridinone core or its substituents.
Table 1: Comparison of Strategies for Stereoselective Synthesis
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials. | Access to optically pure compounds; well-established chemistry. | Limited structural diversity based on available starting materials. |
| Chiral Auxiliaries | A covalently attached chiral molecule directs the stereochemical outcome of a reaction. | High diastereoselectivity; predictable outcomes. | Requires additional steps for attachment and removal of the auxiliary. |
| Asymmetric Catalysis | A chiral catalyst generates a chiral product from an achiral substrate. | High atom economy; only a small amount of catalyst needed; scalable. | Catalyst development can be challenging and costly. |
Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch synthesis. In a flow system, reagents are continuously pumped through a network of tubes and reactors where reactions, work-ups, and purifications can occur sequentially. mdpi.comuc.pt This methodology offers significant advantages for the synthesis of naphthyridinones, particularly for large-scale production. nih.gov
Key benefits of flow chemistry include:
Enhanced Safety: The small reactor volumes minimize the risks associated with highly exothermic or hazardous reactions, and unstable intermediates can be generated and consumed in situ. nih.gov
Improved Control and Reproducibility: Precise control over parameters like temperature, pressure, and residence time leads to more consistent product quality and yield. mdpi.com
Scalability: Increasing production volume is achieved by running the system for a longer duration or by "scaling out" (running multiple systems in parallel), bypassing the complex challenges of scaling up batch reactors. uc.pt
A hypothetical multi-step flow synthesis of a benzo[b] cam.ac.uknih.govnaphthyridinone could involve a reactor for an initial condensation, followed by an in-line liquid-liquid extraction module, a packed-bed reactor containing a solid-supported catalyst for a cyclization step, and a final in-line purification step. uc.pt
Heterogeneous Catalysis and Supported Reagents in Naphthyridinone Synthesis
The use of heterogeneous catalysts and polymer-supported reagents offers a practical and efficient approach to the synthesis of complex molecules like naphthyridinones. cam.ac.ukdurham.ac.uk These solid-supported materials combine the benefits of solution-phase chemistry with the ease of handling and purification associated with solid-phase synthesis. scispace.com
In this methodology, the reagent or catalyst is immobilized on an insoluble support (e.g., a polymer resin, silica (B1680970), or zeolite), while the substrate remains in solution. scispace.com After the reaction is complete, the supported reagent and any by-products can be removed by simple filtration, eliminating the need for complex chromatographic purification. durham.ac.uk
Examples of supported reagents applicable to naphthyridinone synthesis include:
Supported Catalysts: Transition metals like palladium or copper on charcoal or polymer supports can be used for cross-coupling reactions. Acidic or basic ion-exchange resins can catalyze condensation and cyclization reactions. nih.gov Metal-organic frameworks (MOFs) can also serve as efficient heterogeneous catalysts. mdpi.com
Supported Reagents: Polymer-supported triphenylphosphine (B44618) can be used for transformations like converting amides to nitriles or in Mitsunobu-type reactions, where the phosphine (B1218219) oxide by-product remains bound to the support for easy removal. scispace.com
Scavenger Resins: These resins are used at the end of a reaction to selectively bind and remove excess reagents or by-products from the solution, further simplifying purification. cam.ac.uk
Table 2: Selected Supported Reagents and Their Potential Applications
| Reagent Type | Example | Function | Advantage |
|---|---|---|---|
| Heterogeneous Catalyst | Palladium on Carbon (Pd/C) | Catalyzes hydrogenation or cross-coupling reactions. | Recyclable; minimal metal leaching into the product. |
| Supported Acid Catalyst | Nafion-H (fluorosulfonic acid resin) | Catalyzes cyclization and dehydration reactions. cam.ac.uk | Easily removed by filtration; non-corrosive compared to mineral acids. |
| Supported Reagent | Polymer-supported triphenylphosphine | Dehydrations, halogenations, converting amides. scispace.com | Phosphine oxide by-product is easily removed. |
| Scavenger Resin | Polymer-supported trisamine | Removes excess acid chlorides and isocyanates. | Simplifies purification by sequestering unreacted starting materials. |
Sustainable and Green Chemistry Approaches in Synthetic Design
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Applying these principles to the synthesis of 2,4-dimethylbenzo[b] cam.ac.uknih.govnaphthyridin-5(10H)-one and its analogues can significantly decrease the environmental footprint of their production. manuscriptpoint.comacs.org
Key green chemistry strategies include:
Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives (e.g., water, ethanol (B145695), or supercritical CO2) or performing reactions under solvent-free conditions. dntb.gov.ua
Energy Efficiency: Utilizing methods like microwave irradiation, which can dramatically reduce reaction times and energy consumption compared to conventional heating. beilstein-journals.org
Catalysis: Using catalytic reagents in small amounts is preferable to using stoichiometric reagents, which are used in excess and generate more waste. mdpi.com
Waste Prevention: Designing syntheses to minimize by-product formation and facilitate the recycling of reagents and solvents.
For example, a traditional multi-step synthesis might be redesigned to be a one-pot, multi-component reaction, which reduces the number of steps, minimizes solvent use for intermediate purifications, and saves energy. dntb.gov.ua
High-Throughput Synthesis and Screening for Analogues of 2,4-dimethylbenzo[b]cam.ac.uknih.govnaphthyridin-5(10H)-one
The compound 2,4-dimethylbenzo[b] cam.ac.uknih.govnaphthyridin-5(10H)-one is listed within screening compound databases, indicating its potential as a scaffold for discovering new biologically active molecules. chemdiv.com To explore the structure-activity relationship (SAR) of this scaffold, medicinal chemists often employ high-throughput synthesis (HTS) to generate large libraries of related analogues.
HTS utilizes automated and parallel synthesis techniques to rapidly produce many distinct but structurally related compounds. By systematically varying the building blocks used in the synthesis, a diverse library of analogues can be created. For the benzo[b] cam.ac.uknih.govnaphthyridinone core, this could involve using a range of different anilines, pyridines, or other starting materials to introduce diversity at various positions on the heterocyclic system. nih.gov
Once synthesized, these compound libraries are subjected to high-throughput screening (HTS), where they are tested for activity against a specific biological target (e.g., an enzyme or a receptor). This approach allows for the rapid identification of "hit" compounds with promising activity. rsc.org These hits can then be selected for further optimization in a process known as hit-to-lead development, ultimately aiming to produce a clinical candidate.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
Potential Applications and Interdisciplinary Research Directions Non Biological/non Clinical Focus
Exploration in Materials Science Research
The intrinsic electronic and structural properties of the naphthyridinone scaffold are of interest for the development of novel organic materials.
The rigid, planar, and π-conjugated nature of the benzo[b] nih.govuni-rostock.denaphthyridinone core makes it a promising building block, or monomer, for the synthesis of advanced organic materials. Research on related nitrogen-containing heterocyclic scaffolds has demonstrated their utility in creating high-performance conjugated polymers. For instance, polymers based on a naphthyridinedione (NTD) core have been investigated for use in polymer solar cells, exhibiting high crystallinity and favorable electronic properties. rsc.org Similarly, conjugated oligomers of 1,8-naphthyridine (B1210474) have been examined as n-type materials for organic light-emitting diodes (OLEDs). The incorporation of the 2,4-dimethylbenzo[b] nih.govuni-rostock.denaphthyridin-5(10H)-one moiety into a polymer backbone could influence the material's charge transport capabilities, thermal stability, and molecular packing, which are critical parameters for organic electronic devices.
| Feature of Scaffold | Potential Role in Organic Materials | Related Research Area |
| Rigid, Planar Aromatic Core | Promotes π-orbital overlap and charge carrier mobility. | Organic Field-Effect Transistors (OFETs) |
| Electron-Deficient Naphthyridinone System | Can be used to create n-type or ambipolar materials. | Organic Photovoltaics (OPVs), OLEDs |
| Sites for Functionalization (e.g., N-H group) | Allows for tuning of solubility and electronic properties. | Polymer Chemistry, Materials Design |
Fused aromatic and heterocyclic compounds frequently exhibit fluorescence, and the benzo[b] nih.govuni-rostock.denaphthyridinone skeleton is a candidate for investigation as a fluorophore. Structurally similar compounds, such as aryl-substituted benzo[b] nih.govuni-rostock.denaphthyridin-4(1H)-ones, have been designed as highly photostable and long-lived fluorophores. researchgate.net The electronic properties of the 2,4-dimethylbenzo[b] nih.govuni-rostock.denaphthyridin-5(10H)-one core, including the energies of its frontier molecular orbitals (HOMO and LUMO), are expected to be tunable through chemical modification. Such tuning is a key strategy in the development of materials for optoelectronic applications. Theoretical methods like Density Functional Theory (DFT) have been employed to study the non-linear optical (NLO) properties of other naphthyridine derivatives, suggesting their potential in applications like optical switching. rsc.orgscispace.com The investigation of this compound's photophysical properties, such as its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime, would be a crucial step in evaluating its suitability for use in organic electronics. researchgate.net
Solvatochromism is a phenomenon where the color of a compound, or more specifically its absorption or emission wavelength, changes with the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the molecule's electronic ground and excited states. wikipedia.org Compounds possessing both a π-conjugated system and polar functional groups are often solvatochromic.
The 2,4-dimethylbenzo[b] nih.govuni-rostock.denaphthyridin-5(10H)-one molecule contains a polar lactam group (a cyclic amide) integrated into an extended aromatic system. This structure could facilitate an intramolecular charge transfer (ICT) upon photoexcitation, a characteristic often associated with solvatochromic behavior, similar to that observed in 1,8-naphthalimides. umbc.edu The study of its absorption and fluorescence spectra in a range of solvents with varying polarities could reveal potential solvatochromic shifts, indicating its sensitivity to the local environment. Such properties are of interest for developing chemical sensors or probes for microenvironments. wikipedia.org
| Solvent | Polarity (Illustrative) | Hypothetical λmax (nm) | Type of Shift (Relative to Nonpolar) |
| Hexane | Nonpolar | 400 | - |
| Toluene | Nonpolar | 405 | Bathochromic (Red Shift) |
| Chloroform | Polar Aprotic | 415 | Bathochromic (Red Shift) |
| Acetone | Polar Aprotic | 425 | Bathochromic (Red Shift) |
| Ethanol (B145695) | Polar Protic | 430 | Bathochromic (Red Shift) |
| Water | Highly Polar | 440 | Bathochromic (Red Shift) |
This table is for illustrative purposes only to demonstrate the concept of positive solvatochromism and does not represent actual experimental data for 2,4-dimethylbenzo[b] nih.govuni-rostock.denaphthyridin-5(10H)-one.
Supramolecular Chemistry Research
Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent forces. The specific functional groups and shape of 2,4-dimethylbenzo[b] nih.govuni-rostock.denaphthyridin-5(10H)-one make it a compelling target for such studies.
Molecular recognition is the specific, non-covalent binding of a host molecule to a guest molecule. The 2,4-dimethylbenzo[b] nih.govuni-rostock.denaphthyridin-5(10H)-one scaffold possesses distinct features that could be exploited for host-guest chemistry.
Hydrogen Bonding: The lactam moiety features a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This arrangement is capable of forming specific and directional hydrogen bonds with complementary guest molecules. Studies on other naphthyridine derivatives have highlighted the importance of hydrogen bonding in their molecular recognition capabilities. nih.gov The hydrogen-bonding ability of the naphthyridinone carbonyl group has been demonstrated in its interaction with amino acid residues. nih.gov
π-π Stacking: The extended, planar aromatic surface of the molecule can participate in π-π stacking interactions with other aromatic host or guest molecules.
These interaction sites could allow the molecule to act as a receptor for various guests, a principle that is fundamental to the design of sensors and molecular transport systems. thno.orgrsc.org
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The hydrogen-bonding capabilities of the 2,4-dimethylbenzo[b] nih.govuni-rostock.denaphthyridin-5(10H)-one scaffold are particularly suited to drive self-assembly processes. The N-H donor and C=O acceptor can engage in complementary pairing with another identical molecule to form a stable, hydrogen-bonded dimer. This type of dimerization driven by hydrogen bonds has been observed in other naphthyridine derivatives. rsc.orgnih.gov
Furthermore, this dimerization motif could extend into one-dimensional tapes or ribbons. The planarity of the molecules would also facilitate intermolecular π-π stacking, which can act as a secondary stabilizing force, reinforcing the order and dimensionality of the resulting supramolecular polymer or aggregate. unesp.br The ability to form predictable, well-defined aggregates is a cornerstone of "bottom-up" nanotechnology and the creation of functional supramolecular materials. rsc.org
Coordination Chemistry Research
The nitrogen atoms within the 1,8-naphthyridine core of 2,4-dimethylbenzo[b] naphthyridin-5(10H)-one present potential coordination sites for metal ions. The general field of 1,8-naphthyridine chemistry has shown that these compounds can act as effective ligands in the formation of metal complexes. researchgate.net
The bidentate nature of the 1,8-naphthyridine scaffold is a well-established motif for creating ligands that can bind to two metal centers in close proximity. researchgate.net This characteristic could theoretically be exploited for catalytic applications. For instance, palladium-catalyzed cross-coupling reactions are fundamental in synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. lmaleidykla.lt While studies have detailed the use of palladium catalysis for the synthesis of other substituted naphthyridines, nih.gov research into the catalytic activity of metal complexes derived from 2,4-dimethylbenzo[b] naphthyridin-5(10H)-one itself is absent. Future research could explore the synthesis of palladium, copper, or nickel complexes with this ligand to investigate their potential as catalysts in reactions such as C-H activation or Suzuki and Stille cross-coupling reactions. The electronic and steric properties imparted by the dimethyl and benzo-fused components would be a key area of investigation.
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov Similarly, coordination polymers are extended structures formed through the coordination of metal ions with organic bridging ligands. nih.gov The design of these materials allows for tunable properties with applications in gas storage, separation, and catalysis. nih.govsemanticscholar.org
The structure of 2,4-dimethylbenzo[b] naphthyridin-5(10H)-one, featuring potential coordination sites and a rigid aromatic backbone, suggests it could serve as a ligand in the construction of MOFs or coordination polymers. The suitability of a ligand for creating such extended networks depends on its ability to bridge multiple metal centers. While numerous dicarboxylate and dipyridyl ligands are commonly used to build MOFs and coordination polymers, nih.govresearchgate.netrsc.org there is no published research describing the incorporation of 2,4-dimethylbenzo[b] naphthyridin-5(10H)-one into these materials. A potential research avenue would be to functionalize the core structure with additional coordinating groups, such as carboxylates or pyridyls, to enhance its ability to form stable, porous frameworks with various metal ions like zinc, copper, or cadmium. The photoluminescent properties of such materials could also be an area of interest, as seen in other zinc-based coordination polymers. rsc.org
Role in Fundamental Mechanistic Organic Chemistry Studies
The 1,8-naphthyridine ring system can participate in various organic reactions. For example, manganese-catalyzed dehydrogenative Friedlander annulation is a method used to synthesize certain naphthyridine derivatives. nih.govresearchgate.net However, studies specifically utilizing 2,4-dimethylbenzo[b] naphthyridin-5(10H)-one to probe reaction mechanisms are not found in the existing literature. Its rigid structure could potentially be used as a scaffold to study the electronic and steric effects of substituents on reaction pathways.
Analytical Chemistry Method Development
The development of new analytical methods often relies on the availability of stable compounds that can act as probes or standards.
There is no evidence in the scientific literature of 2,4-dimethylbenzo[b] naphthyridin-5(10H)-one being used as a spectroscopic probe or a standard in chromatographic techniques. Chemical suppliers note that analytical data for this compound is not routinely collected, indicating a lack of established analytical applications. sigmaaldrich.com For a compound to be a useful standard, its purity must be well-characterized, and its spectroscopic and chromatographic behavior must be documented, none of which is currently the case for this molecule. Future work could involve the thorough purification and characterization of this compound to assess its suitability as a reference standard for the identification of related structures in complex mixtures.
Conclusion and Future Research Perspectives
Summary of Key Research Insights for 2,4-dimethylbenzo[b]Current time information in Tauranga City, NZ.nih.govnaphthyridin-5(10H)-one
Direct research on 2,4-dimethylbenzo[b] Current time information in Tauranga City, NZ.nih.govnaphthyridin-5(10H)-one is limited in publicly accessible scientific literature. However, extensive studies on the parent benzo[b] Current time information in Tauranga City, NZ.nih.govnaphthyridine and benzo[b] Current time information in Tauranga City, NZ.nih.govnaphthyridinone frameworks provide valuable insights that are likely applicable to this specific derivative. The core tetracyclic structure is known to be a privileged scaffold in medicinal chemistry.
Key research findings for the broader class of benzo[b] Current time information in Tauranga City, NZ.nih.govnaphthyridines include their ability to interact with DNA. Studies have demonstrated that these planar heterocyclic systems can bind to double-stranded DNA, with a preference for AT-rich regions. nih.gov This interaction is a critical starting point for investigating their potential in various biochemical pathways. Furthermore, some derivatives have been found to induce photocleavage of plasmid DNA upon irradiation, highlighting a potential for photochemotherapeutic research. nih.gov
Another significant area of investigation has been the role of these compounds as modulators of multidrug resistance (MDR) in cancer cells. nih.gov Certain benzo[b] Current time information in Tauranga City, NZ.nih.govnaphthyridine derivatives have shown the ability to reverse MDR, making tumor cells more susceptible to conventional chemotherapeutic agents. nih.govresearchgate.net The mechanism is often linked to the inhibition of efflux pumps that expel drugs from the cancer cells. researchgate.net The specific methyl groups at the 2- and 4-positions on the 2,4-dimethylbenzo[b] Current time information in Tauranga City, NZ.nih.govnaphthyridin-5(10H)-one molecule would modulate its electronic properties, solubility, and steric profile, thereby influencing its binding affinity and efficacy in these biological roles compared to other derivatives.
Current Challenges and Unresolved Questions in Benzo[b]Current time information in Tauranga City, NZ.nih.govnaphthyridinone Research
Despite the promising activities of the benzo[b] Current time information in Tauranga City, NZ.nih.govnaphthyridinone scaffold, several challenges and unanswered questions remain. A primary hurdle is the frequent lack of extensive structure-activity relationship (SAR) studies for many derivatives. For 2,4-dimethylbenzo[b] Current time information in Tauranga City, NZ.nih.govnaphthyridin-5(10H)-one, the precise influence of the dimethyl substitution pattern on its biological activity is yet to be elucidated.
Further challenges include:
Mechanism of Action: While interactions with targets like DNA are known, the downstream molecular consequences and the full mechanism of action for their biological effects are often not fully understood.
Selectivity and Off-Target Effects: As with many planar aromatic molecules that interact with DNA, achieving high selectivity for specific DNA sequences or cellular targets remains a significant challenge. A thorough investigation of off-target effects is crucial for the development of any potential therapeutic agent.
Pharmacokinetic Properties: The generally poor aqueous solubility of these polycyclic aromatic compounds can pose a major problem for their formulation and systemic delivery, hindering their translation from in vitro studies to in vivo models.
Unresolved questions that warrant further investigation include understanding how different substitution patterns across the tetracyclic system influence target binding, cellular uptake, and metabolic stability.
Future Directions in Synthetic Methodology Development
The synthesis of benzo[b] Current time information in Tauranga City, NZ.nih.govnaphthyridinones has evolved, but there is still considerable room for innovation. Future synthetic efforts are expected to focus on methodologies that offer greater efficiency, diversity, and sustainability.
Key future directions include:
Multi-Component Reactions (MCRs): The development of novel one-pot, three-component (or more) reactions will be crucial for rapidly generating libraries of diverse benzo[b] Current time information in Tauranga City, NZ.nih.govnaphthyridinone derivatives. nih.govresearchgate.net This approach allows for the efficient exploration of the chemical space around the core scaffold.
Green Chemistry Approaches: There is a growing emphasis on environmentally friendly synthesis. nih.gov Future methods will likely involve the use of greener solvents, catalyst-free reactions, or recyclable catalysts to reduce the environmental impact of synthesis.
Late-Stage Functionalization: Developing methods for the late-stage functionalization of the benzo[b] Current time information in Tauranga City, NZ.nih.govnaphthyridinone core is a high priority. This would enable the modification of complex derivatives at a late point in the synthetic sequence, providing rapid access to a wide range of analogues for SAR studies.
Flow Chemistry: The application of continuous flow chemistry could offer advantages in terms of safety, scalability, and reaction control for the synthesis of these compounds, facilitating their production for more extensive testing.
Prospects for Advanced Theoretical and Computational Studies
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For the benzo[b] Current time information in Tauranga City, NZ.nih.govnaphthyridinone system, advanced theoretical studies hold immense promise.
Molecular Docking and Dynamics: While initial docking studies have provided insight into the binding of these compounds to DNA, future work will benefit from more sophisticated computational techniques. nih.gov Molecular dynamics (MD) simulations can provide a more dynamic picture of the binding process, revealing the stability of the compound-target complex over time and identifying key interactions that govern binding affinity.
Quantitative Structure-Activity Relationship (QSAR): As larger libraries of derivatives are synthesized and tested, QSAR modeling will be essential to build predictive models that correlate structural features with biological activity. This will guide the design of new compounds with improved potency and selectivity.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be crucial in the early stages of research. These computational models can help prioritize which newly designed compounds are most likely to have favorable pharmacokinetic profiles, saving time and resources.
Emerging Interdisciplinary Research Avenues for the Benzo[b]Current time information in Tauranga City, NZ.nih.govnaphthyridinone System
The unique electronic and structural properties of the benzo[b] Current time information in Tauranga City, NZ.nih.govnaphthyridinone scaffold open up possibilities for its application beyond traditional medicinal chemistry, into various interdisciplinary fields.
Materials Science: The planar, electron-deficient nature of the core structure makes these compounds interesting candidates for research in organic electronics. They could be explored as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as fluorescent sensors for specific ions or molecules.
Chemical Biology: Derivatives with tailored fluorescent properties could be developed as molecular probes. These probes could be used to visualize DNA in living cells, study DNA-protein interactions, or monitor cellular processes in real-time, providing valuable tools for basic biological research.
Catalysis: The nitrogen atoms within the heterocyclic system can act as ligands for metal ions. This suggests the potential for designing novel organometallic complexes based on the benzo[b] Current time information in Tauranga City, NZ.nih.govnaphthyridinone scaffold for use in catalysis.
The exploration of these interdisciplinary avenues will require collaboration between synthetic chemists, biologists, physicists, and materials scientists, and could unlock entirely new applications for this versatile class of compounds.
Q & A
Q. Basic
- ¹H/¹³C NMR : Key signals include methyl protons at δ 2.1–2.5 ppm (doublets for vicinal coupling) and carbonyl carbons at δ 175–180 ppm. For example, N-methyl analogs show distinct singlet methyl resonances at δ 4.13 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 211.0866 for C₁₃H₁₁N₂O derivatives) .
- IR Spectroscopy : Detect carbonyl stretches (1650–1600 cm⁻¹) and N–H bending (if present) .
What strategies are effective for introducing diverse substituents at the 10-position of the benzo[b][1,8]naphthyridin-5(10H)-one scaffold?
Q. Advanced
- Buchwald-Hartwig Amination : Palladium catalysts enable coupling of aryl halides with amines to install aryl or alkyl groups .
- Suzuki-Miyaura Cross-Coupling : Boronic acids react with halogenated precursors (e.g., 8-chloro derivatives) for aryl/heteroaryl substitutions .
- Reductive Alkylation : Use of NaBH₄ or LiAlH₄ with ketone intermediates to introduce alkyl chains .
Example : 10-Substituted derivatives were synthesized via nucleophilic substitution of halogenated intermediates with Grignard reagents .
How can contradictions in reported biological activities of naphthyridine derivatives be systematically addressed?
Q. Advanced
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects across analogs. For instance, 10-methoxy derivatives show enhanced topoisomerase I inhibition due to improved DNA intercalation .
- Assay Standardization : Discrepancies in IC₅₀ values may arise from varying assay conditions (e.g., ATP concentrations in kinase assays). Replicate studies under controlled protocols .
- Computational Validation : Molecular docking (e.g., with PDK-1 or DNA topoisomerase I) identifies key binding interactions that explain activity differences .
What are the primary safety considerations when handling dimethyl-substituted naphthyridinones in laboratory settings?
Basic
While specific toxicity data for this compound is limited, general precautions for heterocyclic compounds apply:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially when handling volatile reagents (e.g., iodomethane) .
- Waste Disposal : Segregate halogenated byproducts (e.g., from Suzuki reactions) for appropriate hazardous waste treatment .
In designing novel naphthyridine-based inhibitors, how do computational methods complement experimental SAR studies?
Q. Advanced
- Docking Simulations : Predict binding modes with targets (e.g., PDK-1 or DNA topoisomerases) to prioritize substituents at positions 2, 4, and 10 .
- QM/MM Calculations : Assess electronic effects of methyl groups on aromatic π-stacking interactions with DNA base pairs .
- ADMET Prediction : Tools like SwissADME evaluate logP, solubility, and metabolic stability early in design .
What role does the dimethyl substitution at positions 2 and 4 play in the physicochemical properties of benzo[b][1,8]naphthyridin-5(10H)-one derivatives?
Q. Basic
- Lipophilicity : Methyl groups increase logP (e.g., from 2.8 to 3.5), enhancing membrane permeability but potentially reducing solubility .
- Electron Density : Electron-donating methyl groups stabilize the naphthyridinone core, shifting UV-Vis absorption maxima (e.g., from 340 nm to 365 nm) .
- Steric Effects : 2,4-Dimethylation may hinder π-π stacking in intercalation but improve selectivity for hydrophobic binding pockets .
What are the challenges in achieving regioselective functionalization of the benzo[b][1,8]naphthyridinone core, and how can they be mitigated?
Q. Advanced
- Challenge : Competing reactivity at N-10 vs. C-2/C-4 positions during alkylation.
- Mitigation : Use directing groups (e.g., Boc-protected amines) or transition-metal catalysts (e.g., Pd²⁺ for C–H activation) .
- Case Study : DDQ-mediated oxidation selectively functionalizes electron-rich positions, as seen in 8,9-dimethoxy derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
